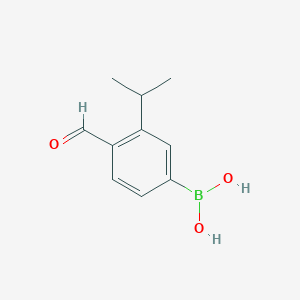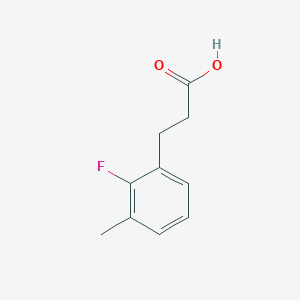![molecular formula C14H11NaO3 B1443070 Sodium 2-[hydroxy(phenyl)methyl]benzoate CAS No. 1334148-94-5](/img/structure/B1443070.png)
Sodium 2-[hydroxy(phenyl)methyl]benzoate
描述
Sodium 2-[hydroxy(phenyl)methyl]benzoate is an organic compound with the molecular formula C14H11NaO3. It is a sodium salt derivative of 2-[hydroxy(phenyl)methyl]benzoic acid. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[hydroxy(phenyl)methyl]benzoate typically involves the reaction of 2-[hydroxy(phenyl)methyl]benzoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the sodium salt. The reaction can be represented as follows:
C14H12O3+NaOH→C14H11NaO3+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as crystallization and filtration to isolate the final product .
化学反应分析
Types of Reactions: Sodium 2-[hydroxy(phenyl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of nitro, sulfo, and halogenated benzoate derivatives.
科学研究应用
Sodium 2-[hydroxy(phenyl)methyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, coatings, and other industrial materials
作用机制
The mechanism of action of Sodium 2-[hydroxy(phenyl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the aromatic ring play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
相似化合物的比较
Sodium 2-[hydroxy(phenyl)methyl]benzoate can be compared with other similar compounds, such as:
Sodium salicylate: Both compounds have a benzoate structure, but this compound has an additional phenyl group, which may contribute to its unique properties.
Sodium benzoate:
Phenyl salicylate: Similar in structure but differs in the position of the hydroxyl group, leading to different chemical and biological properties .
属性
IUPAC Name |
sodium;2-[hydroxy(phenyl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3.Na/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17;/h1-9,13,15H,(H,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHOEESRYFQVOK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol](/img/structure/B1442990.png)


![7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442997.png)




![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1443004.png)
![[1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)-](/img/structure/B1443005.png)




